5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole
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Overview
Description
5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of oxazole, pyridine, and indole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium catalyst and cesium carbonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These compounds share similar structural features and biological activities.
Oxazole derivatives: These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole is unique due to its specific combination of oxazole, pyridine, and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound integrates features from oxazole, pyridine, and indole, suggesting a complex interaction with biological systems. Recent studies have explored its pharmacological properties, including anticancer activity and enzyme inhibition.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF. This is followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate. The resulting compound features a unique structural combination that may influence its biological activity .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of oxazole and pyridine have shown promising results against various cancer cell lines. A notable study reported that compounds with similar scaffolds exhibited significant antiproliferative activity against human tumor cell lines such as HeLa and HCT116 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Oxazole derivative A | HeLa | 0.36 |
Oxazole derivative B | HCT116 | 1.8 |
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in cancer progression. Research indicates that oxazolo[4,5-b]pyridine derivatives can act as GPIIb/GPIIIa antagonists, which are important targets for antithrombotic therapies . The inhibition of these enzymes could contribute to the overall anticancer effects by modulating tumor microenvironments.
Case Studies
A recent case study focused on the evaluation of various oxazole-containing compounds for their biological activities. The study highlighted that compounds featuring the oxazolo[4,5-b]pyridine moiety demonstrated notable selectivity towards specific protein targets involved in cancer cell proliferation .
Key Findings:
- Selectivity : Compounds showed varying degrees of selectivity towards cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Inhibition Rates : Some derivatives displayed IC50 values in the nanomolar range against CDK2 and CDK9, indicating strong inhibitory potential.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that derivatives exhibit favorable absorption and distribution characteristics; however, detailed toxicological assessments are required to establish safety profiles .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-5-yl)-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-12-13(16-6-1)17-14(18-12)10-3-4-11-9(8-10)5-7-15-11/h1-4,6,8,15H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYMRNZAIMRZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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